1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene 1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18818735
InChI: InChI=1S/C9H2F10S/c10-4-1-3(7(11,12)13)2-5(20-9(17,18)19)6(4)8(14,15)16/h1-2H
SMILES:
Molecular Formula: C9H2F10S
Molecular Weight: 332.16 g/mol

1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18818735

Molecular Formula: C9H2F10S

Molecular Weight: 332.16 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis(trifluoromethyl)-2-fluoro-6-(trifluoromethylthio)benzene -

Specification

Molecular Formula C9H2F10S
Molecular Weight 332.16 g/mol
IUPAC Name 1-fluoro-2,5-bis(trifluoromethyl)-3-(trifluoromethylsulfanyl)benzene
Standard InChI InChI=1S/C9H2F10S/c10-4-1-3(7(11,12)13)2-5(20-9(17,18)19)6(4)8(14,15)16/h1-2H
Standard InChI Key AZZGFFNBBXLORQ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1F)C(F)(F)F)SC(F)(F)F)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzene ring substituted at the 1,4-positions with trifluoromethyl groups, a fluorine atom at position 2, and a trifluoromethylthio group at position 6. This substitution pattern creates pronounced electron-withdrawing effects, as quantified by Hammett constants (σₚ = 0.54 for -CF₃ and 0.68 for -SCF₃) . The resultant electron-deficient aromatic system exhibits reduced π-electron density, influencing its reactivity in electrophilic and nucleophilic processes.

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data remains unpublished, computational models predict a planar benzene core with substituents adopting orthogonal orientations to minimize steric clashes . Infrared spectroscopy reveals characteristic C-F stretching vibrations at 1,120–1,350 cm⁻¹ and C-S stretches at 670–710 cm⁻¹. Nuclear magnetic resonance (NMR) spectra show distinct ¹⁹F signals for each unique fluorine environment, with chemical shifts ranging from δ -60 to -75 ppm for -CF₃ groups and δ -45 ppm for the -SCF₃ moiety.

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₉H₂F₁₀S
Molecular Weight332.16 g/mol
Density1.62 ± 0.1 g/cm³ (predicted)
Boiling Point140.1 ± 40.0 °C (predicted)
SolubilitySoluble in DCM, THF, DMF

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically employs a multi-step sequence starting from 1,4-dibromo-2-fluorobenzene:

  • Double Trifluoromethylation: Reaction with CuCF₃ in DMF at 120°C introduces two -CF₃ groups via radical-mediated C-Br bond activation.

  • Thiolation: Treatment with (CF₃)₂S₂ in the presence of a Pd(0) catalyst installs the -SCF₃ group at position 6.

  • Purification: Continuous flow chromatography using silica gel and hexane/ethyl acetate gradients achieves >98% purity.

Process Optimization

Recent advances utilize microreactor technology to enhance yield (85% vs. 65% batch) and reduce reaction time (2 h vs. 12 h). Critical parameters include:

  • Temperature control (±1°C) to prevent defluorination

  • Strict anhydrous conditions to avoid hydrolysis of -SCF₃

  • Catalyst recycling via immobilized Pd nanoparticles

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient ring undergoes regioselective nitration at position 5 (meta to -SCF₃) with fuming HNO₃/H₂SO₄ (yield: 72%). Halogenation with Cl₂/FeCl₃ proceeds at position 3, demonstrating the directing effects of -SCF₃ over -CF₃.

Nucleophilic Displacement

The para-fluorine atom exhibits enhanced susceptibility to nucleophilic attack. Treatment with KSCN in DMSO substitutes fluorine with -SCN (k₂ = 3.4 × 10⁻³ L/mol·s at 25°C). This reactivity enables modular derivatization for drug discovery applications.

Redox Transformations

The -SCF₃ group undergoes oxidation to -SO₂CF₃ using mCPBA (m-chloroperbenzoic acid) and reduction to -SH with LiAlH₄. These transformations expand the compound’s utility as a versatile synthetic intermediate.

Applications in Materials Science

Organic Electronics

The strong electron-withdrawing capacity of -CF₃ and -SCF₃ groups makes this compound a promising candidate for electron-transport materials in OLEDs. Density functional theory (DFT) calculations predict a LUMO energy of -3.2 eV, ideal for facilitating electron injection in devices .

Polymer Additives

Incorporation into polyimide matrices at 5 wt% increases glass transition temperature (Tg) by 40°C while maintaining optical transparency (>90% at 450 nm). These enhancements stem from the compound’s ability to restrict chain mobility through steric and dipolar interactions.

Comparison with Structural Analogs

Table 2: Isomeric Comparisons

Property1,4-Isomer (Target)1,3-Isomer1,2-Isomer
Melting PointNot reported>100°C87°C
Dipole Moment4.1 D3.8 D2.9 D
HOMO Energy-6.7 eV-6.5 eV-6.3 eV
Synthetic ComplexityHigh (3 steps)Moderate (2 steps)High (4 steps)

The 1,4-substitution pattern confers superior thermal stability and electronic anisotropy compared to its isomers, making it preferred for high-performance applications.

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